molecular formula C4H2ClNO2S B1358049 2-Chlorothiazole-4-carboxylic acid CAS No. 5198-87-8

2-Chlorothiazole-4-carboxylic acid

Cat. No. B1358049
CAS RN: 5198-87-8
M. Wt: 163.58 g/mol
InChI Key: UVYJJJQMZPCYKY-UHFFFAOYSA-N
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Description

2-Chlorothiazole-4-carboxylic acid is a chemical compound with the molecular formula C4H2ClNO2S .


Molecular Structure Analysis

The molecular structure of 2-Chlorothiazole-4-carboxylic acid is represented by the SMILES string OC(=O)c1csc(Cl)n1 . The InChI key for this compound is UVYJJJQMZPCYKY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chlorothiazole-4-carboxylic acid is a solid substance . Its molecular weight is 163.58 .

Scientific Research Applications

Synthesis of Antibacterial and Antifungal Agents

One significant application of 2-Chlorothiazole-4-carboxylic acid and its derivatives is in the synthesis of compounds with antibacterial and antifungal properties. Chavan and Pai (2007) demonstrated the synthesis of N-substituted-3-chloro-2-azetidinones using a derivative of 2-Chlorothiazole-4-carboxylic acid, which exhibited good to moderate antibacterial activity against various microorganisms including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against different fungal species (Chavan & Pai, 2007).

Synthesis of Pyridine Derivatives for Antimicrobial Applications

Patel, Agravat, and Shaikh (2011) used 2-chloropyridine-3-carboxylic acid, a compound related to 2-Chlorothiazole-4-carboxylic acid, to prepare pyridine derivatives with antimicrobial properties. These derivatives showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Development of Fluorescent Chemosensors

Li et al. (2018) synthesized a benzothiazole-based aggregation-induced emission luminogen (AIEgen) using a derivative of 2-Chlorothiazole-4-carboxylic acid. This compound was used as a ratiometric fluorescent chemosensor for detecting pH changes, especially in physiological conditions, demonstrating potential applications in biosample analysis and environmental monitoring (Li et al., 2018).

Photochemical Research

Amati et al. (2010) explored the photophysical properties and singlet oxygen activation of ethyl 2-arylthiazole-5-carboxylates, derived from thiazole compounds. This research contributes to the understanding of photochemical reactions and the development of photosensitizers with potential applications in various scientific fields (Amati et al., 2010).

Solid Phase Synthesis Applications

Huang and Tang (2003) described a method for the solid-phase synthesis of benzothiazoles and thiophene derivatives, indicating the versatility of thiazole derivatives like 2-Chlorothiazole-4-carboxylic acid in synthesizing various organic compounds (Huang & Tang, 2003).

Safety And Hazards

2-Chlorothiazole-4-carboxylic acid is classified as a combustible solid . It can cause skin and eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Relevant Papers Unfortunately, specific papers directly related to 2-Chlorothiazole-4-carboxylic acid were not found in the search results .

properties

IUPAC Name

2-chloro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYJJJQMZPCYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618250
Record name 2-Chloro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorothiazole-4-carboxylic acid

CAS RN

5198-87-8
Record name 2-Chloro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1,3-thiazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of NaOH (1.9 g, 47.5 mmol) and ethyl-2-chloro-4-thiazolecarboxylate (7.6 g, 40 mmol) in 100 mL absolute ethanol was stirred at RT for 4 h. After that, ethanol was removed in vacuo and the residue was dissolved in water. The aq layer was washed with ether and then acidified with conc HCl. The solid was filtered and air dried to give 4 g of 2-chloro-4-thiazolecarboxylic acid.
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-chlorothiazole-4-carboxylic acid ethyl ester (20.49 g, 0.107 mol) in THF (180 mL) at RT, a 1M solution of LiOH (aq) (160 mL, 0.160 mol) was added. The resulting solution was heated to 65° C. for 1 h. The solvent was evaporated in vacuo. The residue was treated with brine (100 mL) and acidified to pH 1 with 1M HCl (aq). The precipitate was filtered off, washed with H2O (2×50 mL) and Et2O (2×50 mL) and dried in a vacuum oven at 60° C. for 62 h to yield the title compound as a pale yellow solid. MS m/z: 164.1 (M+H). Calc'd. for C4H2ClNO2S-163.58.
Quantity
20.49 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chlorothiazole-4-carboxylic acid
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2-Chlorothiazole-4-carboxylic acid
Reactant of Route 6
2-Chlorothiazole-4-carboxylic acid

Citations

For This Compound
7
Citations
X Meng, B Shen, Q Sun, J Deng, D Hu, B Kang… - …, 2023 - Wiley Online Library
… [12-14] In this work, a multifunctional small organic molecule 2-chlorothiazole-4-carboxylic acid (SN) is reported to create polycrystal perovskite films with low inherent defect density, …
SA Wrobel, D Bury, H Hayen, HM Koch, T Brüning… - Archives of …, 2022 - Springer
… Previously reported metabolites of NNIs such as 6-chloronicotinic acid or 2-chlorothiazole-4-carboxylic acid and their glycine derivatives were detected either at low signal intensities or …
Number of citations: 18 link.springer.com
YH Yan, TT Zhang, R Li, SY Wang, LL Wei… - Journal of Medicinal …, 2023 - ACS Publications
Metallo-β-lactamases (MBLs) are zinc-dependent enzymes capable of hydrolyzing all bicyclic β-lactam antibiotics, posing a great threat to public health. However, there are currently no …
Number of citations: 3 pubs.acs.org
W Nguyen, EF Lee, M Evangelista, M Lee… - ACS infectious …, 2021 - ACS Publications
… The synthesis of the 2-hydrazonyl thiazole building blocks (16) began with an amide coupling between 2-chlorothiazole-4-carboxylic acid and amine to produce the carboxamide 15. …
Number of citations: 3 pubs.acs.org
JL Woodring, SH Lu, L Krasnova… - Journal of Medicinal …, 2019 - ACS Publications
… In a flask, 2-chlorothiazole-4-carboxylic acid or similar 2-chlorothiazole (1.0 equiv) and HATU (1.0 equiv) were suspended in dichloromethane (0.12 M). To this mixture were added …
Number of citations: 10 pubs.acs.org
HA Beard - 2018 - etheses.whiterose.ac.uk
… et al.,84 which started from 2-chlorothiazole-4-carboxylic acid 64a and resulted in low yields for … significantly higher yields than that starting from 2-chlorothiazole-4-carboxylic acid 64a.…
Number of citations: 2 etheses.whiterose.ac.uk
PPB Indramawan - library.usd.ac.id
… Usulan rute sintesis senyawa Fito24 menggunakan dua tahap yaitu reaksi reduksi 2-Chlorothiazole-4-carboxylic acid menjadi (2-chloro-1,3-thiazol-4-yl)methanol kemudian dilanjutkan …
Number of citations: 0 www.library.usd.ac.id

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